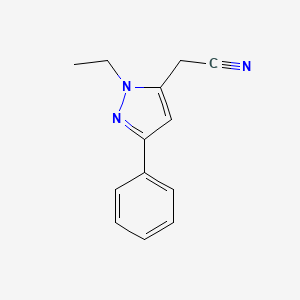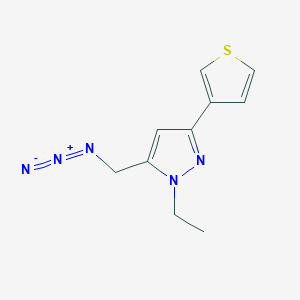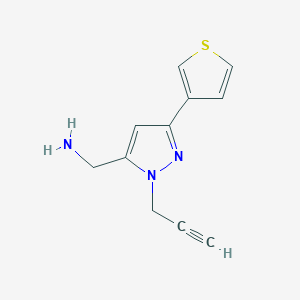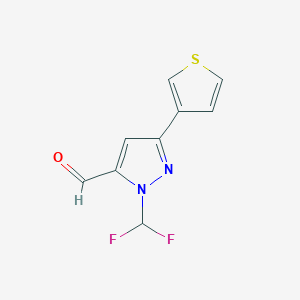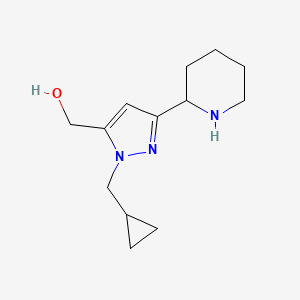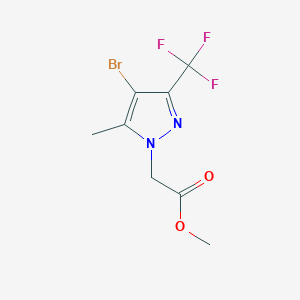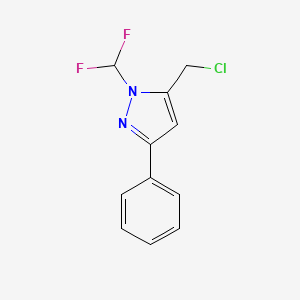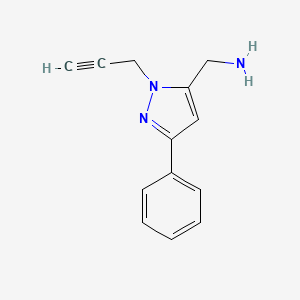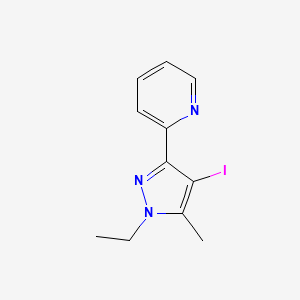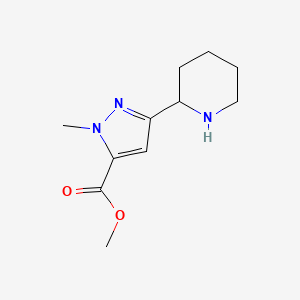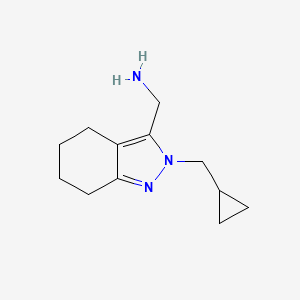
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Descripción general
Descripción
The compound “(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . It also contains an indazole group, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The “tetrahydro-2H-” prefix suggests that the indazole ring is partially saturated with hydrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopropylmethyl group and the indazole ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the cyclopropylmethyl group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indazole ring and the cyclopropylmethyl group. The cyclopropyl group is known for its ring strain and unique reactivity . The indazole ring, being an aromatic system, would also have distinct reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Aplicaciones Científicas De Investigación
Pharmacological Research: Anticancer Potential
Indazole derivatives, including tetrahydro-2H-indazol-3-yl compounds, have been recognized for their potential in cancer treatment. They can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival . By inhibiting specific kinases, these compounds may prevent the proliferation of cancer cells, offering a targeted approach to cancer therapy.
Neurological Studies: Neuroprotective Effects
The structural similarity of indazole derivatives to tryptophan and serotonin suggests that they could interact with neurological pathways. Research has indicated that certain indazole compounds may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Anti-inflammatory Applications
Indazole derivatives have been studied for their anti-inflammatory properties. Some tetrahydro-2H-indazoles have shown promising results in reducing inflammation in experimental models, which could lead to new treatments for conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antiviral Research
The indazole nucleus has been incorporated into compounds with significant antimicrobial and antiviral activities. These compounds can be designed to interfere with the replication mechanisms of various pathogens, providing a pathway for the development of new antimicrobial and antiviral drugs .
Cardiovascular Research: Antihypertensive Agents
Indazole derivatives have been explored as potential antihypertensive agents. Their ability to modulate blood pressure could be harnessed to develop new medications for managing hypertension, a major risk factor for cardiovascular diseases .
Metabolic Disorders: Antidiabetic Effects
Some indazole compounds have shown potential in modulating blood sugar levels, which could be beneficial in the management of diabetes. These effects are likely due to the interaction with metabolic pathways that regulate glucose homeostasis .
Chemical Synthesis: Building Blocks for Complex Molecules
The versatile nature of the indazole ring system makes it a valuable building block in synthetic chemistry. It can be used to construct complex molecules with a wide range of biological activities, serving as a key component in the synthesis of new drugs .
Agricultural Chemistry: Plant Growth Regulators
Indole derivatives, closely related to indazoles, are known to influence plant growth and development. As such, indazole-based compounds could be investigated for their potential use as plant growth regulators, contributing to agricultural productivity .
Mecanismo De Acción
Target of Action
The compound is a derivative of indazole, a type of heterocyclic aromatic organic compound. Indazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Biochemical Pathways
Indazole derivatives can participate in various biochemical pathways depending on their specific targets and mode of action. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJZFSYNMFDPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CN)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



